3-(4-chlorophenyl)-6-[(2-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)-6-[(2-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5O/c1-12-4-2-3-5-13(12)10-23-11-20-17-16(18(23)25)21-22-24(17)15-8-6-14(19)7-9-15/h2-9,11H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCDZOIAPPJAGEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(4-chlorophenyl)-6-[(2-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the triazole ring followed by the fusion with the pyrimidine ring. Key steps may involve cyclization reactions, nucleophilic substitutions, and various coupling reactions. Industrial production methods may optimize these steps to achieve higher yields and purity, often involving the use of catalysts and controlled reaction conditions .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the core structure. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as a bioactive compound with various biological activities.
Medicine: Research has explored its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction pathways, metabolic pathways, and others, depending on the specific application and target .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table compares the target compound with structurally similar triazolopyrimidinone derivatives reported in the literature:
Structural and Electronic Comparisons
- Planarity and Conjugation: The triazolopyrimidinone core in all analogs is highly planar (max deviation <0.03 Å), critical for π-π stacking in biological interactions .
- Methylbenzyl vs. Isopropyl: The 2-methylbenzyl group in the target compound may increase steric bulk compared to the isopropyl group in , affecting target selectivity. Oxadiazole Substituents: The compound in features a 1,2,4-oxadiazole ring, which introduces additional hydrogen-bond acceptors but may reduce metabolic stability.
Physicochemical Properties
- Lipophilicity : The 2-methylbenzyl group in the target compound may enhance membrane permeability compared to the polar oxadiazole substituent in .
- Solubility : High H-bond acceptors (e.g., 10 in ) correlate with lower solubility, whereas hydroxyl or methyl groups (as in ) improve aqueous compatibility.
Biological Activity
The compound 3-(4-chlorophenyl)-6-[(2-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a member of the triazolopyrimidine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a triazole ring fused to a pyrimidine structure with chlorophenyl and methylphenyl substituents. This unique arrangement contributes to its chemical reactivity and biological interactions.
Antiviral Activity
Research has demonstrated that triazolopyrimidine derivatives exhibit significant antiviral properties. For example, derivatives have shown effectiveness against the Chikungunya virus (CHIKV) by targeting the viral capping enzyme nsP1. Studies indicate that these compounds can inhibit CHIKV replication at low micromolar concentrations by interfering with the guanylylation process essential for viral RNA capping .
Anticancer Properties
Several studies have indicated that triazolopyrimidine compounds possess anticancer activity. They have been found to inhibit the proliferation of various cancer cell lines. For instance, compounds structurally related to our target compound have shown cytotoxic effects against human breast cancer cells (MCF-7) and colon carcinoma cells (HCT-116), with IC50 values in the micromolar range .
The proposed mechanism of action for these compounds involves interaction with specific molecular targets within cancer cells and viruses. For instance:
- Inhibition of Viral Enzymes : The compound may inhibit viral enzymes crucial for replication.
- Cell Cycle Arrest : Compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
Study 1: Antiviral Efficacy
A study focusing on triazolopyrimidine derivatives reported their effectiveness against CHIKV. The compounds were synthesized and tested for their ability to reduce viral yield in infected cell cultures. Results showed a significant decrease in viral load at concentrations as low as 5 µM .
Study 2: Anticancer Activity
In another investigation, a series of triazolopyrimidine derivatives were screened for cytotoxicity against various cancer cell lines. Notably, one compound exhibited an IC50 of 6.2 µM against HCT-116 cells, showcasing its potential as an anticancer agent .
Data Tables
Q & A
Q. Table 1: Key Crystallographic Parameters
Q. Table 2: Synthetic Optimization via DoE (Hypothetical)
| Variable | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 80°C | +25% |
| Catalyst (PTSA) | 10 mol% | +18% |
| Solvent | DMF | +15% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
